2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
“2-amino-4,6-dimethylpyrimidine” is a bioactive compound . It’s a pyrimidine derivative, which is a class of compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives is important in medicinal chemistry. The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds . A specific synthesis method was reported for a closely related compound, where “2-amino-4,6-dimethylpyrimidine” was dissolved in ethanol .Molecular Structure Analysis
The molecular weight of “2-amino-4,6-dimethylpyrimidine” is 123.1558 . The IUPAC Standard InChI is InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3, (H2,7,8,9) .Chemical Reactions Analysis
There’s a discussion on the reaction mechanism of “2-amino-4,6-dimethylpyrimidine” as a nucleophile . It’s suggested that it can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .Physical And Chemical Properties Analysis
The boiling point of a related compound, “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid”, is 252-254 . The IUPAC name is “2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid” and the InChI code is "1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16)" .Scientific Research Applications
DNA Damage and Repair
Research has shown that cyclobutane pyrimidine dimers (CPDs), including those involving thymine or uracil, play a critical role in skin cancer development due to DNA damage. These dimers are studied through various spectroscopic methods. In a similar vein, the role of cyclobutane in the formation of DNA photoproducts induced by UV radiation has been extensively studied. These photoproducts, such as CPDs and pyrimidine (6-4) pyrimidone photoproducts, are major DNA lesions caused by UV light, leading to cytotoxic, mutagenic, and carcinogenic effects. Research has also focused on enzymes like DNA photolyase, which repairs DNA by breaking the cyclobutane ring of these dimers using visible light energy (Biointerface Research in Applied Chemistry, 2020).
Photochemical Studies
Studies have investigated the use of certain derivatives, like carprofen derivatives, as photosensitizers for thymine dimerization and photoproduct repair. These derivatives can photoinduce the formation of cyclobutane dimers through energy transfer mechanisms. Such research highlights the dual role of these compounds in DNA photosensitization, contributing to either DNA damage or repair under different conditions (ChemBioChem, 2007).
Structural and Conformational Studies
There have been structural studies on cyclobutane-based compounds, exploring their incorporation into peptides and assessing their rigidity and conformational properties. These studies are crucial for understanding the structural behavior of cyclobutane-containing compounds at a molecular level, which has implications in both synthetic chemistry and biological processes (The Journal of Organic Chemistry, 2005).
Photoenzymatic Repair Mechanisms
Research into the specific enzymes that repair UV-induced photoproducts, such as cyclobutane pyrimidine dimers, has been significant. This includes the discovery of new photoreactivating enzymes that specifically repair (6-4)photoproducts, a major class of DNA photoproducts. Understanding these enzymes' mechanisms and roles in DNA repair contributes to a broader understanding of cellular responses to UV damage (Nature, 1993).
Safety And Hazards
properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPRVHFDAJBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol |
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